molecular formula C12H14ClFN2O B7815881 N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B7815881
M. Wt: 256.70 g/mol
InChI Key: WOCFLAZWDRJVKP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H14ClFN2O and its molecular weight is 256.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiotracer Development for PET Imaging

One notable application of N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide derivatives involves their use in the synthesis of PET radiotracers. For instance, a study reported the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Met Kinase Inhibition for Cancer Treatment

Another research direction explores the use of similar compounds as kinase inhibitors, specifically targeting the Met kinase superfamily, which plays a role in cancer development. For example, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides provided insights into their role as potent and selective Met kinase inhibitors, with some analogues demonstrating complete tumor stasis in cancer models following oral administration (Schroeder et al., 2009).

Allosteric Modulation of Cannabinoid Receptors

Research on indole-2-carboxamides, which are structurally related to this compound, has shown their effectiveness as allosteric modulators for cannabinoid type 1 receptor (CB1). Modifications in chemical functionalities of these compounds have been linked to significant impacts on binding affinity and cooperativity, suggesting potential therapeutic applications (Khurana et al., 2014).

HIV-1 Treatment and CCR5 Antagonism

Some piperidine-4-carboxamide derivatives have been studied for their potential in treating HIV-1. For instance, 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (TAK-220) showed strong inhibition of HIV-1 replication and possessed good metabolic stability, highlighting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-10-7-9(1-2-11(10)14)16-12(17)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCFLAZWDRJVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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